6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one
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Overview
Description
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a chromen-2-one core, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Hydroxylation: The hydroxy group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Enoyl Group Addition: The final step involves the addition of the enoyl group through a Michael addition reaction, using an appropriate enone and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The enoyl group can be reduced to an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alkane derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The enoyl group can participate in Michael addition reactions, leading to covalent modification of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Uniqueness
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential for diverse applications in research and industry.
Biological Activity
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one, also known as 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS: 1821457-33-3), is a synthetic derivative of chromenone. This compound exhibits a complex structure with significant potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H17NO4
- Molar Mass : 287.31 g/mol
- Structure : The compound features a chromenone core with a dimethylamino group and a hydroxy group, which contribute to its reactivity and interaction with biological systems .
Biological Activities
The biological activity of this compound is primarily attributed to its structural components:
- Antioxidant Activity : The chromenone moiety is known for its antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis.
The interaction studies suggest that this compound may engage with various enzymes and receptors involved in metabolic pathways. The presence of the dimethylamino group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Hydroxychromone | Hydroxy group on chromone | Antioxidant |
Quercetin | Flavonoid structure | Anti-inflammatory |
Warfarin | Coumarin derivative | Anticoagulant |
6-[3-(Dimethylamino)acryloyl] | Dimethylamino substitution | Potential anticancer |
This table highlights how specific substitutions in this compound may enhance its pharmacological profile compared to other related compounds.
Case Studies and Research Findings
Research has indicated that compounds within the chromenone class exhibit significant biological activities. For instance:
- Antifungal Activity : A study on related analogs demonstrated varying degrees of antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. The results showed that modifications in the structure could lead to enhanced efficacy against these fungi .
- Synthesis and Bioactivity Correlation : The synthesis of this compound has been explored through various methods aimed at optimizing yield and bioactivity. Studies suggest that structural modifications can significantly impact biological activity, thus guiding future research directions for developing more potent derivatives.
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C16H17NO4/c1-9-7-14(19)21-16-10(2)15(20)12(8-11(9)16)13(18)5-6-17(3)4/h5-8,20H,1-4H3 |
InChI Key |
XXHVBQIVCGFZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Origin of Product |
United States |
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